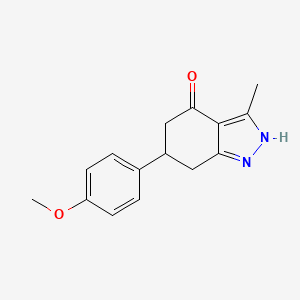

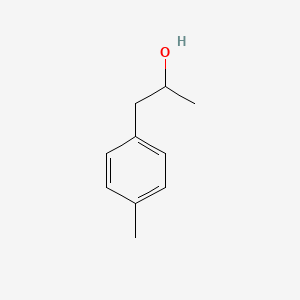

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including an amide group (-CONH2), a quinolinone group (a type of heterocyclic compound), and methoxy groups (-OCH3). These functional groups could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired yield, cost-effectiveness, and the specific reagents and conditions available .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, acylation, or reduction reactions. The quinolinone group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the amide could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

One significant area of application involves the synthesis and evaluation of related compounds for their cytotoxic activity against cancer cells. For instance, a study by Valderrama et al. (2016) on novel isoquinolinequinone–amino acid derivatives demonstrated moderate to high cytotoxic activity against both normal and cancer cell lines, highlighting the potential of such compounds in cancer therapy (Valderrama et al., 2016).

Metabolic Studies

The compound's metabolic pathways have also been explored, as seen in a study by Paek et al. (2006), which identified the in vitro and in vivo metabolic route of a similar compound, HM-30181, in rats. This study is crucial for understanding the compound's pharmacokinetics and potential interactions within biological systems (Paek et al., 2006).

Antiviral and Antiapoptotic Effects

Another study focused on the therapeutic effect of an anilidoquinoline derivative, highlighting its significant antiviral and antiapoptotic effects in treating Japanese encephalitis. This suggests potential applications in antiviral therapy, particularly for diseases with limited treatment options (Ghosh et al., 2008).

Antituberculosis Activity

The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been explored, showing promising results against tuberculosis. This highlights the compound's potential role in developing new anti-tuberculosis agents (Bai et al., 2011).

Anticancer Agents Development

Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer applications indicates that these compounds show moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the potential of these derivatives as new anticancer agents (Fang et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-33-22-10-11-23-18(14-22)13-19(16-28-21-9-12-24(34-2)25(15-21)35-3)27(32)30(23)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMDDALQQGZAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)

![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)

![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)